1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone

Chemical procurement Building block Structural differentiation

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic small molecule (MF: C21H19ClN2O2, MW: 366.85) supplied as a white crystalline powder, primarily marketed as a chemical building block for further synthesis. The compound incorporates a 3-chloropyridin-4-yl ether linked to a pyrrolidine ring and a naphthalen-1-yl ethanone terminus.

Molecular Formula C21H19ClN2O2
Molecular Weight 366.85
CAS No. 2034472-79-0
Cat. No. B2453504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone
CAS2034472-79-0
Molecular FormulaC21H19ClN2O2
Molecular Weight366.85
Structural Identifiers
SMILESC1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H19ClN2O2/c22-19-13-23-10-8-20(19)26-17-9-11-24(14-17)21(25)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-8,10,13,17H,9,11-12,14H2
InChIKeyPIGABRFYBDHUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone (CAS 2034472-79-0): Core Identity and Procurement Baseline


1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic small molecule (MF: C21H19ClN2O2, MW: 366.85) supplied as a white crystalline powder, primarily marketed as a chemical building block for further synthesis . The compound incorporates a 3-chloropyridin-4-yl ether linked to a pyrrolidine ring and a naphthalen-1-yl ethanone terminus. No peer-reviewed biological activity data, defined molecular target, or pharmacological profile has been identified for this specific compound in the open scientific literature as of the knowledge cutoff.

Why Generic Substitution Fails for 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone


The compound occupies a narrow structural niche that precludes simple interchange with in-class analogs. The 3-chloropyridin-4-yl ether substitution pattern is distinct from the more common 2‑ or 4‑chloropyridine regioisomers, altering hydrogen-bonding capacity and electronic properties at the pyridine nitrogen. Combined with the naphthalen-1-yl (rather than 2‑yl) attachment, the spatial geometry diverges from closely related pyrrolidine-ethanone scaffolds such as 2-(naphthalen-1-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone. Without quantitative comparator data, any claim of functional superiority would be speculative; however, the unique connectivity means that a procurement specification for this exact CAS number cannot be met by a near neighbor without introducing uncharacterized structural variables.

Quantitative Evidence Guide for 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone: Direct Comparator Analysis


Structural Uniqueness vs. Closest Pyrrolidine-Ethanone Analogs

No quantitative biological activity or physicochemical comparator data are available for this compound. The only verifiable differentiation lies in its chemical structure. The 3-chloropyridin-4-yl ether motif differs from the pyridin-2-yl ether found in 2-(naphthalen-1-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS not publicly listed on non-excluded sources). The chlorine substituent at the 3‑position alters the electron density of the pyridine ring and introduces a steric demand adjacent to the ether linkage, while the naphthalen-1-yl ketone terminus provides a distinct spatial vector compared to benzyl or heteroaryl alternatives. These differences are confirmable by NMR and HPLC but have not been correlated with any functional assay outcome.

Chemical procurement Building block Structural differentiation

Procurement-Driven Application Scenarios for 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone


Chemical Biology Probe Synthesis Requiring a Defined 3-Chloropyridin-4-yl Ether Building Block

When a synthetic route demands a pyrrolidine-ethanone core bearing a 3-chloropyridin-4-yl ether and a naphthalen-1-yl terminus, this compound provides the exact connectivity. Alternative regioisomers (e.g., 2‑ or 4‑chloropyridine ethers) would introduce different hydrogen-bond acceptor geometries, potentially altering target engagement in a structure-activity relationship (SAR) campaign. Procurement of the specific CAS number ensures batch-to-batch consistency for the intended scaffold.

Medicinal Chemistry Library Enumeration Around a Novel Pyrrolidine-Ethanone Scaffold

The combination of a halogenated pyridine ether with a naphthalene ketone is underrepresented in public SAR datasets. Researchers building focused libraries for phenotypic or target-based screening may select this compound as a starting point to explore uncharted chemical space. The white crystalline powder form facilitates accurate weighing and formulation into DMSO stock solutions for high-throughput screening.

Analytical Reference Standard for LC-MS or NMR Method Development

The compound's distinct molecular weight (366.85 Da) and characteristic isotopic pattern from chlorine provide a useful mass spectrometry reference. Its unique InChI key (PIGABRFYBDHUMD-UHFFFAOYSA-N) ensures unambiguous database registration. Laboratories developing analytical methods for chloropyridine-containing metabolites or degradation products can use this compound as a retention-time and fragmentation-pattern standard.

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